2-Bromo-5,6-dimethoxy-3-nitropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research
The pyridine scaffold, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. Current time information in Lubbock County, US.ambeed.comarctomsci.comleyan.com Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its biological significance. ambeed.comarctomsci.comleyan.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. ambeed.com Furthermore, the aromatic nature of the pyridine ring provides a rigid framework for the spatial orientation of functional groups. The ability to modify the substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and electronic character. leyan.com
Role of Highly Substituted Pyridines as Versatile Synthetic Intermediates
Highly substituted pyridines are of immense value as they serve as hubs for the assembly of intricate molecular structures. The development of modern synthetic methodologies, including various cross-coupling reactions, has further enhanced the utility of these compounds. Chemists can selectively address different functional groups on the pyridine core to build up molecular complexity in a controlled manner. For instance, a halogenated position can be a handle for a Suzuki or Buchwald-Hartwig coupling reaction, while a nitro group can be reduced to an amine and further functionalized. This "plug-and-play" approach is central to the efficient synthesis of targeted molecules. The synthesis of these highly substituted pyridines itself is an active area of research, with numerous methods being developed to access diverse substitution patterns. Current time information in Lubbock County, US.
Specific Context of Halogenated, Alkoxylated, and Nitrated Pyridine Derivatives: The Case of 2-Bromo-5,6-dimethoxy-3-nitropyridine
The compound This compound is a prime example of a polyfunctionalized pyridine, incorporating a bromine atom, two methoxy (B1213986) groups, and a nitro group. Each of these substituents imparts specific reactivity to the pyridine ring, making it a highly versatile synthetic intermediate. The bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The nitro group at the 3-position is a strong electron-withdrawing group, which influences the reactivity of the ring and can be readily reduced to an amino group for further derivatization. The two methoxy groups at the 5- and 6-positions are electron-donating groups that also modulate the electronic properties and reactivity of the pyridine core.
While detailed research articles focusing solely on This compound are not abundant in the public domain, its importance as a synthetic intermediate is highlighted by its inclusion in chemical supplier catalogs and its citation in the patent literature, such as EP2017277 A1. A documented synthesis of this compound involves the reaction of 2,6-dibromo-3-methoxy-5-nitropyridine (B1338018) with sodium methoxide (B1231860) in methanol, showcasing a nucleophilic aromatic substitution pathway. This compound serves as a valuable precursor for more complex heterocyclic systems.
Below are the known physical and chemical properties of This compound :
| Property | Value |
| CAS Number | 79491-48-8 |
| Molecular Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 263.05 g/mol |
| Melting Point | 142-143 °C |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6-dimethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4/c1-13-5-3-4(10(11)12)6(8)9-7(5)14-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNYAYTCCNKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509115 | |
| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-48-8 | |
| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reaction Pathways of 2 Bromo 5,6 Dimethoxy 3 Nitropyridine Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Nitropyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems, such as nitropyridines. wikipedia.orguci.edu The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govnih.gov The presence of electron-withdrawing groups is essential to stabilize this intermediate and facilitate the reaction. wikipedia.orguci.edu In the context of pyridine (B92270) derivatives, the ring nitrogen itself acts as an electron-withdrawing feature, making pyridines more susceptible to nucleophilic attack than their benzene analogues. uci.edu
The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring.
Nitro Group: The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing ability through both inductive and resonance effects. wikipedia.org For maximum activation, the nitro group should be positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group's oxygen atoms. wikipedia.orguci.edu In 2-Bromo-5,6-dimethoxy-3-nitropyridine, the nitro group is at the 3-position, which is meta to the bromo leaving group at the 2-position. While this is not the optimal arrangement for resonance stabilization, the inherent electron deficiency of the pyridine ring, particularly at the C-2 and C-4 positions, still renders the C-2 position susceptible to nucleophilic attack.
The kinetics of SNAr reactions are typically second-order, depending on the concentration of both the substrate and the nucleophile. researchgate.net The rate-determining step is usually the initial nucleophilic attack to form the high-energy Meisenheimer intermediate. mdpi.com The stability of this intermediate is a critical factor governing the reaction rate.
Factors influencing the kinetics include:
Leaving Group Ability: The "element effect" in SNAr reactions often shows a leaving group order of F > NO2 > Cl ≈ Br > I. researchgate.netnih.gov This is because the rate-determining step is the nucleophilic addition, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.
Nucleophile Strength: More potent nucleophiles generally lead to faster reaction rates. Kinetic studies on nitropyridines with various amines have shown linear Brønsted-type plots, confirming a mechanism where the first step of nucleophilic attack is rate-determining. researchgate.net
Solvent Effects: Polar aprotic solvents like DMSO and acetonitrile are commonly used for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. researchgate.net
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO2) | Increase | Stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy. wikipedia.orguci.edu |
| Leaving Group Electronegativity | Generally Increases (F > Cl ≈ Br) | A more electronegative leaving group enhances the electrophilicity of the carbon center being attacked. nih.gov |
| Nucleophilicity | Increase | Stronger nucleophiles attack the electrophilic carbon more readily. researchgate.net |
| Solvent Polarity (Aprotic) | Increase | Stabilizes the charged intermediate and prevents strong solvation of the nucleophile. researchgate.net |
Transformations Involving the Bromo Substituent
The bromo substituent at the C-2 position is not only a leaving group in SNAr reactions but also a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. csbsju.edu Bromopyridines are excellent substrates for these transformations due to the reactivity of the carbon-bromine bond. Common cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Negishi Coupling: Coupling with an organozinc reagent, catalyzed by a palladium or nickel complex. csbsju.edu
Stille Coupling: Reaction involving an organotin compound (stannane) and a palladium catalyst.
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the bromopyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.
These reactions allow for the introduction of a wide variety of alkyl, alkenyl, alkynyl, aryl, and amino groups at the 2-position of the pyridine ring.
| Reaction Name | Nucleophilic Partner | Typical Catalyst | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (RB(OH)2) | Pd(PPh3)4, Pd(OAc)2 | Stability and low toxicity of boron reagents. |
| Negishi Coupling | Organozinc Reagent (RZnX) | Pd(PPh3)4 | High reactivity and functional group tolerance. csbsju.edu |
| Stille Coupling | Organotin Reagent (RSnBu3) | Pd(PPh3)4 | Tolerant of many functional groups. |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3 with phosphine ligand | Direct C-N bond formation. |
The catalytic cycle of most cross-coupling reactions begins with a crucial step: the oxidative addition of the aryl halide to a low-valent transition metal complex, typically palladium(0) or nickel(0). csbsju.educhemrxiv.org In this step, the metal center inserts into the carbon-bromine bond, breaking it and forming two new bonds: metal-carbon and metal-bromine. This process changes the oxidation state of the metal from 0 to +2. youtube.com
Two primary mechanisms are considered for oxidative addition: chemrxiv.orgnih.gov
Concerted Mechanism: A three-centered transition state where the metal attacks the C-X bond directly. This is common for less polar substrates. chemrxiv.org
Nucleophilic Displacement Mechanism: A more polar, SNAr-like pathway where the electron-rich metal complex first acts as a nucleophile, attacking the carbon atom bearing the halide. This mechanism is often relevant for electron-poor heteroaryl halides, like bromopyridines, where the nitrogen atom can stabilize the transition state. chemrxiv.org
For pyridyl substrates, the high reactivity of C-X bonds adjacent to the ring nitrogen (such as the C-2 position) is often related to stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org Following oxidative addition, the catalytic cycle proceeds through transmetalation (for Suzuki, Negishi, Stille) and reductive elimination to yield the final product and regenerate the active catalyst. csbsju.eduyoutube.com
Reactivity of the Nitro Group: Reduction and Further Functionalization
The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction. The reduction of an aromatic nitro group is a fundamental reaction that typically proceeds through nitroso and hydroxylamine intermediates to furnish a primary amine. nih.gov
A variety of reagents and conditions can be employed for this transformation, allowing for selectivity in the presence of other functional groups: wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation: This is a common and clean method using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. commonorganicchemistry.com Care must be taken as these conditions can also reduce other functional groups or cause debromination. Raney nickel is often preferred over Pd/C when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Metal/Acid Reduction: Classic methods involve using metals like iron, zinc, or tin(II) chloride in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.com These conditions are often milder and more chemoselective than catalytic hydrogenation.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Pd/C) can also effect the reduction.
The resulting amino group at the 3-position is a valuable synthetic handle. It can be further functionalized through diazotization, acylation, alkylation, or used to direct subsequent electrophilic aromatic substitution reactions, dramatically increasing the synthetic utility of the original molecule.
Pyridine Ring-Opening and Rearrangement Mechanisms
The pyridine ring, often characterized by its aromatic stability, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when activated by electron-withdrawing groups and in the presence of potent nucleophiles. For derivatives of this compound, the interplay of the bromo, dimethoxy, and particularly the strongly electron-withdrawing nitro group, creates a highly electron-deficient ring system susceptible to such transformations. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, several well-established mechanisms in pyridine chemistry, such as the ANRORC mechanism, Zincke reaction, and Dimroth rearrangement, provide a framework for understanding potential reaction pathways.
A significant pathway for the transformation of substituted pyridines is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgacs.org This process is a special type of nucleophilic substitution that occurs on ring systems. wikipedia.org The reaction is initiated by the addition of a nucleophile to the pyridine ring, leading to the formation of a covalent adduct. This addition disrupts the aromaticity of the ring, facilitating a subsequent ring-opening step. The resulting open-chain intermediate can then undergo recyclization to form a new heterocyclic ring, often with the expulsion of a leaving group. wikipedia.org For a derivative like this compound, a strong nucleophile could potentially attack one of the electron-deficient carbon atoms, initiating the ring-opening process.
The Zincke reaction is a classic example of a pyridine transformation that proceeds via an ANRORC mechanism. wikipedia.org In this reaction, a pyridine is activated by reaction with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt. This salt is highly susceptible to nucleophilic attack. wikipedia.orgenamine.net Subsequent treatment with a primary amine leads to the opening of the pyridine ring. wikipedia.org The resulting open-chain intermediate, a so-called Zincke aldehyde when a secondary amine is used, can then undergo intramolecular cyclization and elimination to form a new pyridinium salt. wikipedia.orgenamine.net This reaction effectively results in the replacement of the original pyridine nitrogen and its substituent with the attacking amine.
Another important rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement . wikipedia.orgnih.gov This is an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org The mechanism typically involves the opening of the heterocyclic ring to form an intermediate that can then reclose in a different orientation. nih.gov While commonly observed in triazoles and pyrimidines, analogous rearrangements can be envisioned for highly substituted and activated pyridines. wikipedia.orgnih.gov The process is often catalyzed by acid, base, heat, or light. nih.gov
The table below summarizes the key features of these potential ring-opening and rearrangement mechanisms.
| Mechanism | Key Intermediates | Driving Force | Typical Reagents | Potential Outcome for this compound Derivatives |
| ANRORC | Covalent adduct, Open-chain intermediate | Aromatic stabilization of the final product | Strong nucleophiles (e.g., amides, alkoxides) | Substitution of the bromo or nitro group via a ring-opened intermediate, potentially leading to a rearranged pyridine or a different heterocyclic system. |
| Zincke Reaction | N-(2,4-dinitrophenyl)pyridinium salt, Zincke aldehyde (or related imine) | Formation of a stable pyridinium salt | 2,4-Dinitrochlorobenzene, Primary or secondary amines | Formation of a new pyridinium salt where the original pyridine core is replaced by a new amine-derived structure. |
| Dimroth Rearrangement | Open-chain tautomeric intermediate | Thermodynamic stability of the rearranged heterocycle | Acid, base, heat, or light | Isomerization of the pyridine ring, potentially involving the nitro group's nitrogen atom, to form a structurally different but isomeric heterocycle. |
Computational Chemistry and Theoretical Frameworks Applied to Substituted Pyridines
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for elucidating complex reaction mechanisms involving substituted pyridines. By calculating the electron density of a system, DFT can accurately predict the energies of reactants, products, and intermediate structures, providing a comprehensive picture of the reaction pathway. rsc.orgmdpi.com
DFT calculations have been successfully employed to study various reactions of pyridine (B92270) derivatives, including C-H activation, cross-coupling reactions, and cycloadditions. acs.orgnih.gov These studies help in understanding the role of catalysts, the effect of substituents on reactivity, and the feasibility of proposed mechanistic pathways. For instance, in rhodium-catalyzed C-H alkynylation, DFT calculations, supported by experimental studies, have been used to propose a plausible catalytic cycle, identifying key steps like α-halogen elimination and silyl transfer. acs.org
A crucial aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. fiveable.mewikipedia.org DFT is extensively used to locate and characterize the geometry of these transient structures. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. wikipedia.org
Transition state theory (TST) calculations, often performed using DFT, can be used to explore the effect of substituents on the observed reaction rates. oberlin.edu By calculating the activation energies for different pathways, chemists can predict which reaction is more likely to occur. For example, in the reaction of hydroxyl radicals with pyridine and its derivatives, TST calculations have been employed to rationalize the relative experimental rate constants, providing insights into the substituent effects on the transition state barrier energies. oberlin.edu
Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution on a Substituted Pyridine Calculated using DFT
| Reactant System | Solvent | Calculated Activation Energy (kcal/mol) |
| 2-Bromo-3-nitropyridine + Methoxide (B1231860) | Methanol | 15.8 |
| 2-Bromo-5-methyl-3-nitropyridine + Methoxide | Methanol | 16.2 |
| 2-Bromo-5,6-dimethoxy-3-nitropyridine + Methoxide | Methanol | 15.5 |
Note: The data in this table is illustrative and based on general principles of substituent effects on reaction rates. Actual values would require specific DFT calculations for this compound.
The potential energy surface (PES) is a conceptual tool that represents the energy of a molecule as a function of its geometry. fiveable.melibretexts.orglibretexts.org By mapping the PES, chemists can visualize the entire energy landscape of a reaction, including reactant and product valleys, and the transition states that connect them. fiveable.meresearchgate.netyoutube.com DFT calculations are instrumental in generating these surfaces.
A PES provides a global view of all possible reaction pathways, helping to identify the minimum energy path, which is the most likely route for a reaction to follow. fiveable.me For reactions involving substituted pyridines, mapping the PES can reveal the presence of intermediates, alternative transition states, and competing reaction channels. researchgate.netyoutube.com This detailed understanding is crucial for controlling reaction outcomes and optimizing conditions to favor the desired product. libretexts.orglibretexts.org
Computational Studies on Regioselectivity and Stereoselectivity in Pyridine Reactions
Many reactions involving substituted pyridines can yield multiple products, depending on the position of attack (regioselectivity) or the spatial arrangement of the atoms (stereoselectivity). Computational chemistry, particularly DFT, has become a valuable tool for predicting and explaining these selectivities. rsc.org
By calculating the activation energies for the formation of different regioisomers, researchers can predict the major product of a reaction. For instance, in the functionalization of pyridynes, computational models have been developed to predict the regioselectivity of nucleophilic additions. nih.gov These studies have shown that substituent effects can be harnessed to control the site of reaction. nih.gov Similarly, quantum chemistry calculations have been used to systematically explore the reaction mechanism and regioselectivity in the synthesis of N-substituted 2-pyridones and 2-substituted pyridines, revealing that the nature of the nucleophile can dictate the reaction pathway. nih.gov In the synthesis of polysubstituted pyridines, sequential and regioselective palladium-catalyzed cross-coupling reactions are often employed, and computational studies can aid in understanding the factors that govern this selectivity. researchgate.net
Analysis of Electronic Structure and Reactivity Descriptors (HOMO/LUMO)
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide key insights into this structure through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial reactivity descriptors.
The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For substituted pyridines, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researcher.liferesearchgate.net This analysis helps in predicting how the molecule will interact with other reagents. For example, the presence of electron-withdrawing groups like the nitro group and bromine in this compound is expected to lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack. Conversely, electron-donating methoxy (B1213986) groups would raise the HOMO energy, making the molecule a better electron donor in certain reactions.
Table 2: Calculated HOMO and LUMO Energies for Various Substituted Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.89 | -0.45 | 6.44 |
| 2-Bromopyridine | -7.02 | -0.98 | 6.04 |
| 3-Nitropyridine | -7.54 | -2.11 | 5.43 |
| 2,5-Dimethoxypyridine | -6.21 | -0.15 | 6.06 |
Note: This table presents representative data for simple substituted pyridines to illustrate electronic trends. The values are typically obtained from DFT calculations.
Solvation Models in Computational Organic Reactions
Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models must account for these solvent effects to provide realistic predictions. There are two main approaches to modeling solvation: explicit and implicit models. muni.cz
Explicit solvation models treat individual solvent molecules as part of the quantum mechanical calculation. While highly accurate, this approach is computationally very expensive. tum.de Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. muni.cztum.de These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a good balance between accuracy and computational cost and are widely used in studies of organic reactions. readthedocs.io The choice of solvation model can be critical for accurately predicting reaction barriers and the relative stability of intermediates in reactions involving charged or highly polar species, which is often the case with substituted pyridines.
Applications in Complex Molecule Synthesis and Methodological Development
2-Bromo-5,6-dimethoxy-3-nitropyridine as a Key Synthon for Heterocyclic Construction
In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a retrosynthetic analysis. This compound is a prime example of a multifunctional synthon, poised for the construction of various fused and substituted heterocyclic systems. Although direct literature examples for this specific compound are specialized, its reactivity can be inferred from the well-established chemistry of related bromo-nitropyridines, which are widely used as building blocks for functionalized pyridines and other heterocycles. sigmaaldrich.compharmaffiliates.com
The strategic positioning of its functional groups allows for sequential or one-pot reactions to build complex polycyclic frameworks. A common and powerful strategy involves the reduction of the nitro group at the C3 position to a primary amine. This newly formed amino group can then participate in intramolecular cyclization reactions. For instance, it can act as a nucleophile to displace the adjacent bromo group at the C2 position, leading to the formation of fused five-membered rings, such as imidazopyridines or pyrrolopyridines, which are core structures in many biologically active compounds.
Furthermore, the presence of the methoxy (B1213986) groups at C5 and C6 influences the electronic properties of the ring, potentially directing the regioselectivity of cyclization and condensation reactions. The versatility of this synthon allows for the synthesis of a variety of heterocyclic structures foundational to drug discovery and materials science.
| Reactive Site | Transformation | Potential Heterocyclic Product | Synthetic Strategy |
|---|---|---|---|
| C3-NO₂ and C2-Br | Reduction followed by Intramolecular Cyclization | Fused Pyrrolopyridines | Reduction of the nitro group to an amine, which then displaces the bromine atom. |
| C3-NO₂ | Reductive Cyclization with an ortho-substituent | Fused Pyrazinopyridines | Reaction with a suitable difunctional reagent after nitro group reduction. |
| C2-Br | Palladium-catalyzed Annulation | Fused Thienopyridines | Cross-coupling with a bifunctional thiol-containing partner followed by cyclization. |
Development of Novel Synthetic Methodologies Utilizing Polyfunctional Pyridines
Polyfunctional pyridines like this compound are instrumental in the development and validation of new synthetic methodologies. The presence of multiple, electronically distinct functional groups provides a rich platform for testing the selectivity, scope, and efficiency of novel chemical transformations. Recent advancements in organic synthesis have focused on creating complex molecules with high precision and efficiency, with multicomponent reactions (MCRs) and transition-metal-catalyzed C-H activation being prominent areas of research. nih.govrsc.org
The distinct reactivity of the bromo, nitro, and methoxy substituents on the pyridine (B92270) ring allows for chemoselective reactions. For example, a synthetic method could be designed to selectively target the C-Br bond for a cross-coupling reaction while leaving the C-NO₂ and C-OMe groups intact, or vice-versa. This differential reactivity is crucial for developing orthogonal synthetic strategies, where one functional group can be manipulated without affecting others.
The application of various nanoparticles as catalysts has also been explored for the formation of polyfunctionalized pyridines via multicomponent reactions. rsc.org Substrates such as this compound are ideal for probing the limits and capabilities of these new catalytic systems, helping to expand the synthetic chemist's toolkit for building molecular complexity.
| Synthetic Methodology | Application to Polyfunctional Pyridines | Potential Outcome |
|---|---|---|
| Transition-Metal Catalysis | Selective cross-coupling at the C-Br bond. | Introduction of aryl, alkyl, or alkynyl groups. |
| Multicomponent Reactions (MCRs) | Simultaneous reaction of multiple starting materials with the pyridine core. | Rapid assembly of complex, highly substituted pyridine derivatives. |
| Vicarious Nucleophilic Substitution (VNS) | Direct C-H functionalization adjacent to the nitro group. acs.orgresearchgate.net | Introduction of carbon or heteroatom nucleophiles without pre-functionalization. |
| Photoredox Catalysis | Radical-mediated functionalization under mild conditions. | Novel bond formations that are complementary to traditional methods. |
Precursors for Chemical Transformations Leading to Diverse Molecular Architectures
The true synthetic power of this compound lies in its capacity to serve as a precursor for a multitude of chemical transformations, enabling access to a vast chemical space of diverse molecular architectures. Each functional group can be independently or sequentially modified to introduce new functionalities and build molecular complexity.
Transformations of the Bromo Group: The bromine atom at the C2 position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netmdpi.comwikipedia.org
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures. researchgate.netmdpi.com
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
Stille Coupling: Reaction with organostannanes.
Transformations of the Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most notably an amino group.
Reduction to Amine: The reduction of the nitro group to a primary amine is one of the most common and useful transformations. This can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reductants like tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or sodium dithionite (Na₂S₂O₄). orgsyn.org The resulting 3-aminopyridine derivative is a key intermediate for synthesizing amides, sulfonamides, ureas, and for participating in further cyclization reactions.
Other Reductive Transformations: Under specific conditions, the nitro group can be partially reduced to nitroso or hydroxylamino functionalities.
Influence of the Methoxy Groups: The two methoxy groups at the C5 and C6 positions are strong electron-donating groups. They activate the pyridine ring, influencing its reactivity and the regioselectivity of electrophilic substitution reactions, should conditions permit. While generally stable, they can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to yield the corresponding dihydroxypyridine, adding another layer of potential functionalization.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| C2-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C2-Aryl |
| C2-Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C2-NR₂ |
| C3-Nitro | Reduction | H₂, Pd/C or SnCl₂, HCl | C3-Amino |
| C5/C6-Methoxy | Ether Cleavage | HBr or BBr₃ | C5/C6-Hydroxy |
Q & A
Q. What are the key synthetic pathways for preparing 2-Bromo-5,6-dimethoxy-3-nitropyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated nitropyridines typically involves sequential functionalization of pyridine derivatives. For analogous compounds like 2-Bromo-5-nitropyridine, bromination and nitration steps are critical. A plausible route for this compound could involve:
- Nitration : Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at position 2, leveraging the electron-withdrawing nitro group to direct substitution.
- Methoxylation : Protect hydroxyl groups via methylation (CH₃I/K₂CO₃) or use pre-methoxylated precursors.
Key considerations include: - Regioselectivity : Nitro and methoxy groups direct bromination via meta/para electronic effects. Computational tools (DFT) can predict substitution patterns .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential due to polar byproducts.
Yield optimization requires balancing reaction time, stoichiometry, and temperature. For example, over-nitration in 2-Bromo-5-nitropyridine synthesis reduces yields below 50% if temperatures exceed 10°C .
Q. How can spectroscopic and chromatographic methods be used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm as singlets) and aromatic protons influenced by nitro/bromo groups (deshielded signals at δ 8.5–9.0 ppm).
- ¹³C NMR : Confirm nitro (C-NO₂, δ 140–150 ppm) and bromo (C-Br, δ 110–120 ppm) carbons .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., methoxy group orientation) if single crystals are obtainable .
Advanced Research Questions
Q. How does the electronic interplay between nitro, bromo, and methoxy groups influence regioselectivity in cross-coupling reactions?
Methodological Answer: The substituents create a complex electronic landscape:
- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing coupling reactions (e.g., Suzuki) to less electron-deficient positions.
- Bromo Group : Acts as a leaving group in metal-catalyzed reactions (e.g., Pd-catalyzed couplings), but steric hindrance from methoxy groups may limit accessibility.
- Methoxy Groups : Electron-donating properties activate adjacent positions but compete with nitro’s deactivation.
Experimental strategies: - Competition Experiments : Compare coupling rates of this compound with analogs lacking methoxy/nitro groups.
- DFT Calculations : Map Fukui indices to predict reactive sites. For example, methoxy groups at positions 5/6 may enhance nucleophilic aromatic substitution at position 2 .
Q. How can contradictory data on thermal stability and decomposition pathways be resolved?
Methodological Answer: Discrepancies in thermal behavior (e.g., melting points, decomposition temperatures) often arise from impurities or polymorphic forms. A systematic approach includes:
- DSC/TGA Analysis : Measure decomposition onset temperatures under inert (N₂) and oxidative (air) atmospheres. For example, 2-Bromo-5-nitropyridine decomposes at 145–147°C , but methoxy groups may stabilize the structure.
- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 2-Amino-5-bromo-3-nitropyridine, mp 208–210°C ).
- Kinetic Analysis : Apply the Kissinger method to determine activation energies for decomposition .
Q. What computational models are most effective for predicting reactivity in electrophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate local softness (σ) and Fukui functions to identify nucleophilic/electrophilic sites. For example, the nitro group at position 3 directs electrophiles to position 4 via meta activation .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., nitronium ion).
- Transition State Modeling : Use Gaussian or ORCA software to model activation barriers for competing pathways (e.g., bromination vs. nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
